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Compound of Interest

Compound Name: (D-His2,D-Trp6)-LHRH

Cat. No.: B12389501 Get Quote

Core Compound Identification and Rationale for
Development
(D-His2,D-Trp6)-LHRH, also known as (D-His2)-Triptorelin, is a synthetic decapeptide and a

potent agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as

the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] It is an analog of the naturally

occurring LHRH with strategic modifications to enhance its biological activity and stability. The

substitution of glycine at position 6 with D-Tryptophan and at position 2 with D-Histidine results

in a molecule with a higher binding affinity for the LHRH receptor and a longer plasma half-life

compared to native LHRH.[2][3] These modifications protect the peptide from enzymatic

degradation, leading to a more sustained biological effect.

The primary therapeutic application of (D-His2,D-Trp6)-LHRH and other LHRH agonists lies in

the treatment of hormone-dependent cancers, such as prostate and breast cancer.[4]

Continuous administration of these agonists leads to a paradoxical downregulation of the

LHRH receptors in the pituitary gland. This desensitization results in a profound suppression of

the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone

(FSH). Consequently, this leads to a significant reduction in the production of sex steroids, such

as testosterone in men and estrogen in women, to castration levels.[2] This "medical

castration" is the cornerstone of its anti-tumor activity in hormone-sensitive malignancies.

Quantitative Biological Activity
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The potency of LHRH analogs is determined by their binding affinity to the LHRH receptor and

their ability to elicit a biological response. While specific quantitative data for (D-His2,D-Trp6)-
LHRH is not readily available in the public domain, extensive data exists for the closely related

and widely studied analog, [D-Trp6]LHRH (Triptorelin), which serves as a reliable surrogate for

understanding its activity. The binding affinity of [D-Trp6]LHRH is approximately 10 times higher

than that of native LHRH.

Parameter LHRH Analog Cell Line/Tissue Value Reference

Binding Affinity

(IC50)
[D-Trp6]LHRH

Human breast

cancer

specimens

7.45 ± 0.61 nM

Binding Affinity

(IC50)

AN-207

(Doxorubicin-[D-

Trp6]LHRH

conjugate)

Human breast

cancer

specimens

6.15 ± 0.56 nM

Binding Affinity

(Kd)
[D-Trp6]LHRH

Rat Pituitary

Membranes

High Affinity &

Low Affinity Sites

Binding Affinity

(Kd)
[D-Trp6]LHRH

Human Breast

Cancer

Membranes

High Affinity &

Low Affinity Sites

Pharmacokinetic Properties of [D-Trp6]LHRH

Parameter Value Reference

Plasma Half-life 7.6 hours

Mechanism of Action and Signaling Pathways
The biological effects of (D-His2,D-Trp6)-LHRH are mediated through its interaction with the

LHRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary

gonadotrope cells and various cancer cells.
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Pituitary Gonadotrope Signaling
Upon binding of (D-His2,D-Trp6)-LHRH to the LHRH receptor, a conformational change in the

receptor activates the associated heterotrimeric G-protein, primarily Gαq/11. This initiates a

downstream signaling cascade:

Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C

(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the

endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+,

activates protein kinase C (PKC).

MAPK Cascade Activation: PKC activation initiates a cascade of phosphorylation events,

including the activation of the mitogen-activated protein kinase (MAPK) pathway (Raf-MEK-

ERK).

Gene Expression and Gonadotropin Release: The activated MAPK pathway leads to the

phosphorylation of transcription factors, which in turn regulate the expression of genes

encoding the α and β subunits of LH and FSH. The initial surge in intracellular calcium also

triggers the immediate release of stored gonadotropins.

Initial stimulation by (D-His2,D-Trp6)-LHRH leads to a transient increase in LH and FSH

secretion, known as the "flare-up" phenomenon. However, chronic and continuous exposure

results in the desensitization and downregulation of the LHRH receptors, leading to a sustained

suppression of gonadotropin release.
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Caption: LHRH Receptor Signaling Pathway in Pituitary Gonadotropes.

Direct Effects on Cancer Cells
LHRH receptors are also expressed on the surface of various cancer cells, including prostate,

breast, ovarian, and endometrial cancers. The binding of (D-His2,D-Trp6)-LHRH to these

receptors can exert a direct anti-proliferative effect, independent of the suppression of systemic

sex hormones. The exact signaling pathways for these direct effects are still under investigation

but are thought to involve the activation of Gαi proteins, leading to a decrease in intracellular

cyclic AMP (cAMP) and inhibition of growth factor signaling pathways.

Experimental Protocols
Solid-Phase Peptide Synthesis of (D-His2,D-Trp6)-LHRH
The synthesis of (D-His2,D-Trp6)-LHRH is typically achieved through solid-phase peptide

synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

Rink Amide resin

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-

OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-His(Trt)-OH)

Pyroglutamic acid (pGlu)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activator: DIPEA (N,N-Diisopropylethylamine)

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT)

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

RP-HPLC system with a C18 column for purification

Procedure:

Resin Preparation: The Rink Amide resin is swelled in DMF in a reaction vessel.

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with

20% piperidine in DMF.

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with

HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The completion

of the reaction is monitored by a Ninhydrin test.

Chain Elongation: The steps of Fmoc deprotection and amino acid coupling are repeated for

each subsequent amino acid in the sequence: Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu),

Ser(tBu), His(Trt).

N-terminal Modification: Following the coupling of the final amino acid, the N-terminal Fmoc

group is removed, and pyroglutamic acid (pGlu) is coupled.

Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain

protecting groups are removed by treatment with the cleavage cocktail.

Purification: The crude peptide is precipitated with cold diethyl ether and then purified by

reversed-phase high-performance liquid chromatography (RP-HPLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization: The final product is characterized by mass spectrometry to confirm its

identity and purity.

Start: Rink Amide Resin

Swell Resin in DMF

Fmoc Deprotection
(20% Piperidine/DMF)

Amino Acid Coupling
(Fmoc-AA-OH, HBTU/HOBt, DIPEA)

Wash with DMF

Repeat for each Amino Acid

Next Amino Acid

Cleavage from Resin &
Side-chain Deprotection

(Cleavage Cocktail)

Final Amino Acid

Purification by RP-HPLC

Characterization
(Mass Spectrometry)

Final Product:
(D-His2,D-Trp6)-LHRH
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Click to download full resolution via product page

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or IC50) of (D-His2,D-Trp6)-LHRH to

the LHRH receptor.

Materials:

Cell membranes expressing the LHRH receptor (e.g., from rat pituitary or human cancer cell

lines)

Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH)

Unlabeled (D-His2,D-Trp6)-LHRH (competitor)

Binding buffer

Glass fiber filters

Filtration apparatus

Gamma counter

Procedure:

Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell

membranes in the presence of increasing concentrations of the unlabeled (D-His2,D-Trp6)-
LHRH. A control with no unlabeled ligand (total binding) and a control with a high

concentration of unlabeled ligand (non-specific binding) are included.

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the

receptor-bound radioligand from the free radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.
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Counting: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The data is then plotted as the percentage of specific binding versus the log

concentration of the unlabeled ligand. The IC50 value (the concentration of unlabeled ligand

that inhibits 50% of the specific binding of the radioligand) is determined by non-linear

regression analysis.

Cell Proliferation (MTT) Assay
This assay is used to assess the direct anti-proliferative effects of (D-His2,D-Trp6)-LHRH on

cancer cells.

Materials:

Cancer cell line expressing LHRH receptors (e.g., MCF-7, LNCaP)

Cell culture medium and supplements

(D-His2,D-Trp6)-LHRH

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well microplate

Microplate reader

Procedure:

Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.

Treatment: The cells are treated with various concentrations of (D-His2,D-Trp6)-LHRH for a

specified period (e.g., 24, 48, 72 hours). Control wells with no treatment are included.

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours.

During this time, viable cells with active metabolism will reduce the yellow MTT to purple
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formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value

(the concentration of the compound that inhibits cell proliferation by 50%) can be calculated

from the dose-response curve.

Conclusion
(D-His2,D-Trp6)-LHRH is a potent LHRH agonist with significant therapeutic potential,

particularly in the field of oncology. Its enhanced stability and high receptor binding affinity

make it an effective agent for the suppression of sex steroid production. The detailed

understanding of its mechanism of action, coupled with established protocols for its synthesis

and biological evaluation, provides a solid foundation for further research and development of

novel therapeutic strategies targeting the LHRH receptor. The direct anti-proliferative effects on

cancer cells also open avenues for its use as a targeting moiety for the delivery of cytotoxic

agents directly to tumor sites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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